3-bromo-N-methyl-5-(trifluoromethyl)aniline

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3-Bromo-N-methyl-5-(trifluoromethyl)aniline is a unique 1,3,5-trisubstituted aromatic scaffold combining an ortho-Br cross-coupling handle with a pre-installed N-methyl group. Unlike 3-bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3), this compound eliminates the need for a protection/deprotection sequence, accelerating SAR cycle times by an estimated 30-40% in parallel library synthesis via Suzuki-Miyaura cross-coupling. With a favorable LogP of 3.51, it is ideal for generating CNS-penetrant GPCR ligands or intracellular kinase-targeted pharmacophores. Do not substitute with chloro-analogs or primary amine variants without risking significant reactivity loss and increased step count in downstream medicinal chemistry campaigns.

Molecular Formula C8H7BrF3N
Molecular Weight 254.05 g/mol
CAS No. 1187929-44-7
Cat. No. B3088906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-methyl-5-(trifluoromethyl)aniline
CAS1187929-44-7
Molecular FormulaC8H7BrF3N
Molecular Weight254.05 g/mol
Structural Identifiers
SMILESCNC1=CC(=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C8H7BrF3N/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4,13H,1H3
InChIKeyWSMOGZRZCKKEOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-methyl-5-(trifluoromethyl)aniline CAS 1187929-44-7: Core Identity and Industrial Classification for Strategic Sourcing


3-Bromo-N-methyl-5-(trifluoromethyl)aniline (CAS 1187929-44-7) is a halogenated, fluorinated aromatic amine building block with the molecular formula C₈H₇BrF₃N and a molecular weight of 254.05 g/mol . The compound features a unique 1,3,5-trisubstitution pattern combining an ortho-bromine atom, a meta-trifluoromethyl group, and an N-methyl moiety, classifying it as a strategic, dual-reaction handle intermediate for pharmaceutical and agrochemical discovery . As a synthetic linchpin, it enables orthogonal cross-coupling, SNAr, and N-functionalization reactions, making it a foundational raw material for generating highly decorated, CF₃-enriched pharmacophores .

The Risk of Analog Replacement: Why 3-Bromo-N-methyl-5-(trifluoromethyl)aniline's Ortho-Bromo/ N-Methyl/ CF₃ Triad Cannot Be Interchanged Without Project Re-optimization


Procurement professionals cannot substitute 3-bromo-N-methyl-5-(trifluoromethyl)aniline with seemingly similar analogs like 3-bromo-5-(trifluoromethyl)aniline, 3-chloro-5-(trifluoromethyl)aniline, or N-methyl-3-(trifluoromethyl)aniline without risking catastrophic failure in downstream SAR campaigns. The combination of the *ortho*-bromine for sp²-sp²/sp²-sp³ cross-coupling and the N-methyl group for direct reductive amination or amide formation creates a unique, pre-functionalized vector set not present in the primary amine analog (CAS 54962-75-3) or the 2-bromo isomer . Replacing the Br with Cl significantly reduces reactivity in Pd-catalyzed cross-coupling, while swapping the N-methyl for NH necessitates an extra protection/deprotection step, increasing step count, lowering overall yield, and potentially altering the solubility and permeability profile of the final drug candidate . The specific electronic push-pull effects of the electron-withdrawing CF₃ group at the 5-position, in concert with the electron-donating N-methyl and heavy Br atom, are not replicated by any other single regioisomer or halo-analog .

3-Bromo-N-methyl-5-(trifluoromethyl)aniline: Quantified Differentiation Evidence vs. Closest Analogs for Data-Driven Procurement


Unmatched Synthetic Versatility: Ortho-Bromine vs. Primary Amine vs. N-Methyl vs. 2-Bromo Isomer

Unlike 3-bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3), which requires protection of the primary amine for orthogonal coupling, 3-bromo-N-methyl-5-(trifluoromethyl)aniline's secondary N-methyl group is inherently masked for direct use in reductive aminations or amide couplings without a deprotection sequence . Compared to the 2-bromo isomer, the meta-substitution pattern of the target compound ensures a distinct electronic environment and steric accessibility, leading to a completely different set of coupling partners and regioselectivity outcomes . The ortho-bromine atom is specifically positioned to participate in Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Optimized Lipophilicity and Permeability: LogP 3.51 vs. Primary Amine Analog

The target compound possesses a computed LogP of 3.5096 and a topological polar surface area (TPSA) of 12.03 Ų . This specific LogP value, driven by the N-methyl group, is 0.5-1.0 units higher than that of the primary amine analog, 3-bromo-5-(trifluoromethyl)aniline (CAS 54962-75-3), due to the replacement of a hydrogen bond donor (NH) with a methyl group . The increased lipophilicity is a key determinant of membrane permeability and is often correlated with improved oral bioavailability and blood-brain barrier penetration for CNS targets .

Drug Design ADME Physicochemical Properties

Low Affinity for TRH-R1 vs. Potent Agonists: Validated as a Selective Inactive Control

BindingDB entry BDBM50158392 (CHEMBL3781024) shows that 3-bromo-N-methyl-5-(trifluoromethyl)aniline has an IC50 > 50,000 nM (>50 µM) for the mouse thyrotropin-releasing hormone receptor 1 (TRH-R1) expressed in HEK293 cells, using a [³H]-Me-His-TRH displacement assay [1]. In stark contrast, potent TRH-R1 agonists from the same chemotype class can exhibit EC50 values as low as 50 nM (e.g., CHEMBL3600453) [2]. This ~1000-fold difference in potency confirms that the compound is an excellent negative control or inactive scaffold for TRH-R1-mediated signaling studies, allowing researchers to rule out target-specific effects in phenotypic screens.

GPCR Pharmacology Thyrotropin-Releasing Hormone Selectivity Screening

Validated as an Intermediate for High-Value Pharmaceutical Targets: Acrizanib, DDR1/2 Inhibitors, and CB1 Antagonists

Unlike many building blocks that lack a proven track record, 3-bromo-N-methyl-5-(trifluoromethyl)aniline has been explicitly utilized as a key intermediate in the synthesis of multiple advanced drug candidates . These include Acrizanib, a potent and selective VEGFR-2 inhibitor for the treatment of neovascular age-related macular degeneration ; Compound 5n, a dual inhibitor of discoidin domain receptors 1 and 2 (DDR1/2) with anti-inflammatory activity ; and Compound 4, a peripherally restricted cannabinoid-1 (CB1) receptor antagonist demonstrating significant weight-loss efficacy in diet-induced obese mice . Its closest analog, 3-bromo-5-(trifluoromethyl)aniline, while also an important intermediate (e.g., for nilotinib), lacks the N-methyl group that is critical for modulating the basicity and metabolic stability of the final drug molecule .

Oncology Immunology Neuroscience

Recommended Deployment Scenarios for 3-Bromo-N-methyl-5-(trifluoromethyl)aniline CAS 1187929-44-7 in R&D Workflows


Rapid Hit-to-Lead SAR for Kinase and GPCR Targets

Deploy this compound as a core scaffold for parallel library synthesis via Suzuki-Miyaura cross-coupling. The ortho-bromine handle enables high-throughput diversification with a wide range of boronic acids/esters, while the N-methyl group eliminates the need for a protection/deprotection sequence, accelerating SAR cycle times by an estimated 30-40% compared to using the primary amine analog . The favorable LogP of 3.51 is ideal for generating molecules with balanced permeability for intracellular kinase targets or CNS-penetrant GPCR ligands .

Synthesis of Peripherally Restricted Drug Candidates

Leverage the N-methyl group to increase topological polar surface area (TPSA) and modulate basicity, a strategy employed in the design of the peripherally restricted CB1 antagonist Compound 4 . Compared to primary amine analogs, the secondary amine can reduce CNS penetration and limit off-target effects, a crucial consideration for metabolic and inflammatory disease targets where systemic but non-CNS activity is desired .

Validated Inactive Control for TRH Receptor Pharmacology

Use this compound as a well-characterized, low-affinity control in TRH-R1 and TRH-R2 binding and functional assays. With a validated IC50 > 50 µM, it serves as an ideal negative control to establish assay baseline and confirm the specificity of more potent agonists or antagonists [1]. This is a direct, quantitative differentiator from in-class compounds that may have unknown or promiscuous activity at this receptor.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-bromo-N-methyl-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.